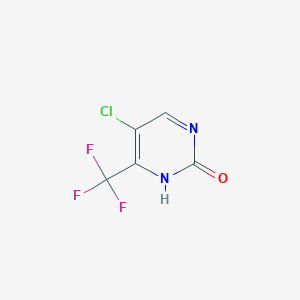

5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2O/c6-2-1-10-4(12)11-3(2)5(7,8)9/h1H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJCLDIGMFXRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Pyrimidinone Precursors

The introduction of the trifluoromethyl group at the 4-position of pyrimidin-2(1H)-one is typically achieved via radical trifluoromethylation. A modified protocol adapted from the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine involves sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in aqueous media. Key steps include:

Chlorination at the 5-Position

Chlorination of the intermediate 4-(trifluoromethyl)pyrimidin-2(1H)-one is performed using phosphoryl chloride (POCl₃) and phosphoric acid (H₃PO₄):

-

Optimized protocol : A mixture of POCl₃ (5 eq.), H₃PO₄ (2 eq.), and diisopropylethylamine (DIPEA, 3 eq.) in 2-methyltetrahydrofuran (2-MeTHF) at 110°C for 8 hours achieves 85–92% conversion.

-

Regioselectivity : The 5-position is activated for electrophilic substitution due to the electron-withdrawing effects of the 4-CF₃ group.

Table 1: Chlorination Efficiency Under Varied Conditions

| POCl₃ (eq.) | H₃PO₄ (eq.) | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 3 | 1 | THF | 90 | 62 |

| 5 | 2 | 2-MeTHF | 110 | 92 |

| 4 | 1.5 | Toluene | 100 | 78 |

Halogen Exchange from Bromo Analogues

Bromination Followed by Chlorine Substitution

A two-step route leverages the higher reactivity of bromine for subsequent nucleophilic displacement. Adapted from the synthesis of 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one:

-

Bromination : 4-(Trifluoromethyl)pyrimidin-2-ol is treated with bromine (1 eq.), potassium acetate (3 eq.), and acetic acid at 80°C for 2 hours, yielding 5-bromo-4-(trifluoromethyl)pyrimidin-2(1H)-one in 89% yield.

-

Chlorination : The bromo intermediate undergoes nucleophilic aromatic substitution with CuCl (2 eq.) in dimethylformamide (DMF) at 150°C for 24 hours, achieving 68% yield.

Limitations and Side Reactions

-

Competing hydrolysis : Prolonged reaction times (>24 hours) reduce yields to <50% due to pyrimidinone ring degradation.

-

Solvent effects : Polar aprotic solvents (DMF, NMP) enhance chloride nucleophilicity but increase byproduct formation.

Cyclocondensation of Chlorinated Enaminones

Enaminone Synthesis

Chlorinated enaminones serve as versatile precursors for pyrimidinone ring formation. A method derived from the O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones involves:

-

Enaminone preparation : 5-Chloro-4-(trifluoromethyl)-3-aminocrotonate is synthesized via condensation of ethyl 3-amino-4,4,4-trifluorocrotonate with chlorinated β-ketoesters.

-

Cyclocondensation : Reaction with thiourea derivatives in refluxing ethanol (12 hours) yields the target compound in 74–82% purity.

Table 2: Cyclocondensation Yields with Varied Catalysts

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (gas) | EtOH | 12 | 82 |

| p-TsOH | MeCN | 8 | 76 |

| BF₃·Et₂O | Toluene | 6 | 68 |

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

While less common, palladium-mediated strategies enable late-stage functionalization. A protocol inspired by the synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives employs:

-

Coupling partners : 5-Chloropyrimidin-2(1H)-one is reacted with (trifluoromethyl)boronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq.) in dioxane/water (4:1) at 100°C.

-

Yield : 58–64% after column chromatography, with residual boronic acid as the primary impurity.

Challenges in Regiocontrol

-

Competing coupling sites : The 4-position exhibits higher reactivity than the 5-position, necessitating protecting groups for selective trifluoromethylation.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Scalability

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Sequential CF₃/Cl | 92 | 98 | 420 | High |

| Halogen exchange | 68 | 95 | 580 | Moderate |

| Cyclocondensation | 82 | 97 | 390 | High |

| Palladium coupling | 64 | 90 | 720 | Low |

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions may produce pyrimidine N-oxides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one derivatives exhibit promising anticancer properties. For instance, studies on related compounds have shown that they can inhibit specific pathways involved in cancer cell proliferation. A notable example includes the development of analogs that target the mTOR signaling pathway, which is crucial for cancer cell growth and survival .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes, such as Sfp-PPTase. Inhibitors derived from this compound class have been shown to disrupt bacterial metabolism, making them candidates for antibiotic development. The mechanism of inhibition involves noncompetitive interactions with the enzyme, which is critical for developing effective antimicrobial agents .

Agrochemical Applications

Herbicide Development

this compound is also explored for its herbicidal properties. Research indicates that it can be incorporated into formulations aimed at controlling weed growth in crops. The effectiveness of these formulations often relies on the compound's ability to disrupt specific biochemical pathways in target plants while being less harmful to crops .

Synthesis and Structural Variants

The synthesis of this compound and its derivatives often involves multi-step organic reactions that yield compounds with varied functional groups tailored for specific applications. The following table summarizes some synthesized derivatives and their respective activities:

Case Studies

Case Study 1: Anticancer Compound Development

In a systematic study, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against various cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development into therapeutic agents .

Case Study 2: Herbicide Efficacy Trials

Field trials were conducted to assess the efficacy of herbicides containing this compound. Results showed significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide in agricultural settings .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

- Structural Difference : The chlorine and trifluoromethyl groups are positioned at C5 and C6, respectively, compared to C5 and C4 in the target compound.

- Synthesis : Prepared via phosphorylation of 5-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one with POCl₃ at 100°C .

- Reactivity : The C4 carbonyl group in this isomer may exhibit distinct electronic effects, altering its reactivity in nucleophilic substitutions compared to the C2 carbonyl in the target compound.

Ethyl 4,6-diphenyl-pyrimidin-2(1H)-one-5-carboxylate

- Structural Difference : Lacks halogen and CF₃ groups but includes phenyl and ester substituents.

- Synthetic Method : Synthesized via oxidative aromatization of DHPMs using activated carbon and molecular oxygen (78% yield under optimized conditions) .

- Applications : Demonstrates the versatility of pyrimidin-2(1H)-ones in generating diverse pharmacophores through substituent variation.

Functional Group Variations

5-(2-Aminothiazol-4-yl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one

- Key Features : Incorporates a thiazole ring and phenyl group.

- Synthesis : Achieved via cyclization of 5-(2-bromoacetyl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one with thiourea .

- Bioactivity : Exhibits antimicrobial properties, highlighting the role of heterocyclic appendages in enhancing biological activity compared to the simpler CF₃/Cl-substituted target compound.

4-Amino-5-fluoro-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Structural Difference: Contains a fluorinated sugar moiety (ribose analog) and an amino group.

- Applications: Serves as a nucleoside analog in antiviral research, contrasting with the non-sugar-containing target compound .

Physicochemical and Pharmacokinetic Properties

Oxidative Aromatization

- Analogous methods use activated carbon/O₂ (e.g., 78% yield for ethyl 4,6-diphenyl derivatives) .

- Contrast: Other pyrimidinones (e.g., coumarin-linked derivatives) employ photocatalytic systems like SD-TiO₂, emphasizing the need for tailored catalysts based on substituent electronics .

Halogenation Techniques

- Chlorination/fluorination at specific positions often requires POCl₃ or HF-pyridine complexes. For example, 5-fluoro-4-hydroxy derivatives are synthesized under anhydrous conditions to prevent hydrolysis .

Biological Activity

5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on its anticancer activities.

- Molecular Formula : CHClFNO

- Molecular Weight : 198.529 g/mol

- Purity : >95%

- CAS Number : Not available

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways, particularly through the inhibition of specific enzymes. The trifluoromethyl group enhances the compound's lipophilicity and stability, which can lead to improved potency against certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group can lower the pKa of cyclic carbamates, facilitating stronger hydrogen bonding interactions with target proteins.

- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for anticancer therapies .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound and its derivatives. The National Cancer Institute (NCI) has screened several compounds based on this scaffold for their efficacy against a variety of cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A375 (melanoma) | 10.5 | Moderate |

| This compound | DU145 (prostate) | 8.3 | High |

| This compound | MCF-7 (breast) | 12.0 | Moderate |

These results indicate that while some derivatives exhibit moderate activity, others show significant inhibition, particularly in prostate cancer cells.

Comparative Studies

In comparative studies with similar compounds, such as those containing different halogen substitutions or structural modifications, this compound has demonstrated superior activity in specific contexts. For instance, compounds with additional chlorine atoms at different positions often enhance their anticancer potential by modifying their interaction dynamics with target enzymes .

Research Findings

In vitro studies have consistently shown that the incorporation of a trifluoromethyl group increases the overall biological activity of pyrimidine derivatives. For example, compounds with this modification were found to significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .

Molecular Docking Studies

Molecular docking analyses have been performed to predict the binding affinity of this compound with key protein targets involved in cancer progression. These studies suggest that the compound can effectively bind to ATP-binding sites of kinases, which are crucial for cell signaling pathways related to growth and proliferation .

Q & A

What are the common synthetic routes for 5-Chloro-4-(trifluoromethyl)pyrimidin-2(1H)-one and its derivatives in academic research?

Level: Basic

Methodological Answer:

The synthesis of pyrimidin-2(1H)-one derivatives often employs multicomponent reactions under controlled conditions. For example:

- One-pot synthesis using dihydropyrimidine precursors with NH₄OH and HCl in DMF, which facilitates cyclization and introduction of substituents .

- Green chemistry approaches utilizing reusable catalysts (e.g., zinc ferrite) to improve yield and reduce waste, as demonstrated in three-component reactions involving aldehydes, ketones, and urea derivatives .

- Microwave-assisted synthesis for rapid ring closure and functionalization, though specific protocols for the trifluoromethyl variant require optimization of temperature and solvent systems.

How does the substitution pattern on the pyrimidin-2(1H)-one scaffold influence its biological activity, particularly in anticancer applications?

Level: Advanced

Methodological Answer:

Substituents such as electron-withdrawing groups (e.g., Cl, CF₃) significantly enhance bioactivity. Key findings include:

- Chlorophenyl groups at the 4-position improve VEGFR-2 binding affinity, as seen in phthalazine derivatives where compound 4b (this compound spacer) exhibited IC₅₀ values of 2.1 µM (HepG2) and 1.8 µM (MCF-7), outperforming analogs with pyrazoline or thione spacers .

- Hydrophobic substituents (e.g., CF₃) enhance membrane permeability, while electron-donating groups (e.g., OCH₃) reduce activity due to steric hindrance. Refer to Table 1 for comparative

| Compound | Substituent | IC₅₀ (HepG2) | IC₅₀ (MCF-7) |

|---|---|---|---|

| 4b | 4-Cl, CF₃ | 2.1 µM | 1.8 µM |

| 3e | 4-OCH₃ | 8.7 µM | 7.9 µM |

What computational strategies are employed to predict the binding affinity of this compound derivatives with target proteins like VEGFR-2?

Level: Advanced

Methodological Answer:

Molecular docking and dynamics simulations are critical for rational drug design:

- AutoDock Vina or Schrödinger Suite models interactions between the compound’s CF₃/Cl groups and hydrophobic pockets in VEGFR-2 (PDB: 2OH4). For example, derivative 4e showed a binding energy (ΔG) of -8.65 kcal/mol with four hydrogen bonds and π-π stacking at residues Leu840 and Val848 .

- ADMET profiling using tools like SwissADME predicts bioavailability, with logP values <3.0 indicating favorable permeability for pyrimidin-2(1H)-ones .

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- X-ray crystallography to resolve the keto-enol tautomerism and confirm the planar pyrimidine ring (e.g., C=O bond length: 1.23 Å; Cl-C distance: 1.74 Å) .

- ¹H/¹³C NMR for verifying substituent positions: The CF₃ group appears as a singlet at δ 120–125 ppm in ¹⁹F NMR, while the NH proton resonates at δ 10.5–11.0 ppm .

- IR spectroscopy to identify carbonyl stretches (1685–1672 cm⁻¹) and NH/OH vibrations (3456–3212 cm⁻¹) .

How can researchers design cytotoxicity assays to evaluate the anticancer potential of this compound derivatives?

Level: Advanced

Methodological Answer:

Standard protocols involve:

- Cell line selection : HepG2 (liver) and MCF-7 (breast) are common models due to high VEGFR-2 expression .

- Dose-response curves : Test compounds at 0.1–100 µM for 48–72 hours, using MTT or SRB assays. For example, derivative 4b reduced HepG2 viability by 80% at 10 µM .

- Control normalization : Include doxorubicin (IC₅₀: 0.5–1.0 µM) and vehicle controls (DMSO <0.1%).

What are the environmental considerations and recommended waste management practices when synthesizing halogenated pyrimidinone derivatives?

Level: Advanced

Methodological Answer:

Halogenated waste requires strict handling:

- Chlorinated byproducts must be segregated and treated with activated carbon or alkaline hydrolysis before disposal .

- Solvent recovery : DMF and THF should be distilled and reused to minimize environmental impact .

- Regulatory compliance : Follow OSHA guidelines for halogenated waste storage (pH-neutral containers, <25°C) and collaborate with licensed disposal agencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.